molecular formula C11H21BrOSi B13042664 ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13042664
M. Wt: 277.27 g/mol
InChI Key: ZBLQIIBCBMQEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C11H21BrOSi and a molecular weight of 277.27 g/mol . This compound is known for its unique structure, which includes a bromocyclopentene ring and a tert-butyl dimethylsilane group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromocyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Bulk manufacturing involves the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the tert-butyl dimethylsilane group provides steric protection to the cyclopentene ring. This allows for selective reactions at specific sites on the molecule .

Comparison with Similar Compounds

Comparison:

Conclusion

((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable reagent in various chemical reactions, and its potential in drug development and material science continues to be explored.

Properties

IUPAC Name

(3-bromocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrOSi/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h8,10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLQIIBCBMQEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.